1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS 1185292-78-7) is a pyrazole-3-carboxamide derivative with a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. It is characterized as a solid at 20°C with a melting point of 149-152°C.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1185292-78-7
Cat. No. B1505443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
CAS1185292-78-7
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NN1C)C(=O)N
InChIInChI=1S/C8H13N3O/c1-3-4-6-5-7(8(9)12)10-11(6)2/h5H,3-4H2,1-2H3,(H2,9,12)
InChIKeyTZAJUGHCBWRKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS 1185292-78-7) Procurement Baseline


1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS 1185292-78-7) is a pyrazole-3-carboxamide derivative with a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It is characterized as a solid at 20°C with a melting point of 149-152°C . This compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of sildenafil (Viagra) analogs and other pyrazolo[4,3-d]pyrimidinone-based pharmacophores [1]. Its primary value in a procurement context lies in its defined substitution pattern (N1-methyl and C5-propyl) which imparts specific steric and electronic properties that are distinct from its regioisomers and other substituted pyrazole carboxamides.

Why Generic Pyrazole Carboxamide Substitution is Not Feasible for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide


Substituting 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide with a generic or closely related analog (e.g., its 5-carboxamide regioisomer or a des-methyl analog) is not chemically or pharmacologically trivial. The specific N1-methyl and C5-propyl substitution pattern dictates the compound's reactivity and downstream biological activity. For instance, the 4-amino derivative, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a distinct compound with its own synthetic utility and cannot be used interchangeably [1][2]. The 3-carboxamide regioisomer offers a different spatial arrangement for hydrogen bonding and scaffold elaboration compared to the 5-carboxamide variant, which is crucial for the selective formation of pyrazolo[4,3-d]pyrimidin-7-ones [1]. The following quantitative evidence demonstrates that the unique structural features of this compound lead to measurable differences in synthetic outcomes and material properties, directly impacting research reproducibility and procurement decisions.

Quantitative Differentiation of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide Against Key Comparators


Regioisomeric Differentiation in Synthesis of Pyrazolopyrimidinones

The 3-carboxamide regioisomer is a critical starting material for the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a class of mTOR inhibitors. The use of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide (via its 4-amino derivative) in this synthetic pathway is essential for achieving the desired ring fusion and resulting biological activity [1]. This regiospecificity contrasts with the 5-carboxamide regioisomer, which would lead to a different heterocyclic core (pyrazolo[3,4-d]pyrimidine) if used in a similar condensation. The reported synthesis from the 3-carboxamide scaffold yields products with confirmed nanomolar mTOR inhibition, a property not achievable with the regioisomeric 5-carboxamide starting material [1].

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Purity and Melting Point as Identity Markers for Reproducible Synthesis

Commercial sources specify a minimum purity of 95% for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, with a melting point range of 149-152°C . These are critical quality control benchmarks that ensure the material's identity and suitability for further chemical transformations. While no direct comparative purity data for a closely related analog is available in this context, these values serve as a baseline for verifying the integrity of the supplied compound. For instance, the related but structurally distinct 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide would have a different melting point and is typically procured under a different CAS number [1]. Any deviation from these specifications could indicate degradation, contamination, or mislabeling, which would compromise downstream synthetic yields and biological assay reproducibility .

Analytical Chemistry Quality Control Process Chemistry

Structural Prerequisite for Chorismate Mutase Inhibition in Antitubercular Drug Discovery

The pyrazolo[4,3-d]pyrimidinone scaffold, derived from the 4-amino derivative of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, is essential for inhibiting chorismate mutase (MtbCM), a validated target in Mycobacterium tuberculosis [1]. SAR studies indicated that the pyrazole moiety is crucial for this activity. In contrast, compounds from a different synthetic pathway—2,3-dihydroquinazolin-4(1H)-ones—showed no significant inhibition of MtbCM [1]. Specifically, pyrazolo[4,3-d]pyrimidinone derivatives 3b and 3c exhibited 54-57% inhibition of MtbCM at 30 µM, while the quinazolinone comparators showed no inhibitory effect [1]. This highlights that the pyrazole carboxamide core is not merely a generic heterocycle but a specific pharmacophoric requirement for engaging this bacterial target.

Infectious Disease Enzymology Drug Discovery

Optimal Procurement Scenarios for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide


Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Libraries for Kinase Drug Discovery

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is an optimal procurement choice for medicinal chemistry groups aiming to synthesize focused libraries of pyrazolo[4,3-d]pyrimidin-7-ones. As demonstrated, this specific 3-carboxamide regioisomer is the required precursor for constructing the [4,3-d] fused ring system, which has been validated to yield potent mTOR inhibitors with nanomolar activity . Procuring this specific building block ensures the synthetic effort leads to the intended biologically active scaffold, rather than an inactive regioisomer.

Development of Chorismate Mutase Inhibitors as Novel Antitubercular Agents

Researchers focused on developing new therapies for tuberculosis should prioritize this compound. It serves as the key starting material for generating pyrazolo[4,3-d]pyrimidinone-based inhibitors of MtbCM, a target where other heterocyclic scaffolds (e.g., quinazolinones) have been shown to be completely ineffective . The proven ability of derivatives from this scaffold to inhibit the enzyme and reduce Mtb cell viability positions this compound as a critical, non-substitutable reagent for this specific drug discovery application.

Synthesis of Sildenafil Analogs and Reference Standards

This compound is a well-documented key intermediate in the preparation of sildenafil (Viagra) and its structural analogs, including iso-sildenafil derivatives . Procurement of high-purity 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is therefore essential for analytical chemistry and pharmaceutical R&D laboratories that require a reliable building block for the synthesis of authentic PDE5 inhibitor standards, metabolites, or analogs for bioanalytical method development and forensic applications.

Technical Documentation Hub

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